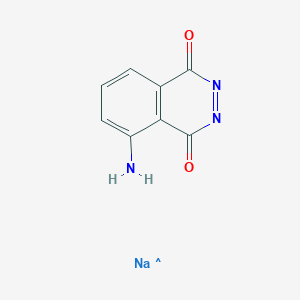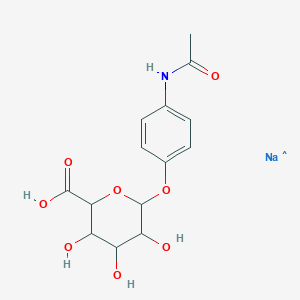
p-Acetamidophenyl beta-D-glucuronide sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-Acetamidophenyl beta-D-glucuronide sodium salt typically involves the glucuronidation of acetaminophen. This process can be carried out using glucuronosyltransferase enzymes in the presence of uridine diphosphate glucuronic acid (UDPGA) as a co-substrate . The reaction is usually conducted under mild conditions, such as a pH of around 7.4 and a temperature of 37°C .
Industrial Production Methods: Industrial production of this compound may involve biotechnological methods using genetically engineered microorganisms that express the necessary glucuronosyltransferase enzymes . These microorganisms can be cultured in bioreactors under controlled conditions to produce the compound in large quantities .
Analyse Chemischer Reaktionen
Types of Reactions: p-Acetamidophenyl beta-D-glucuronide sodium salt can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release acetaminophen and glucuronic acid.
Oxidation: It can be oxidized to form quinone imine derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can be used for hydrolysis reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed:
Hydrolysis: Acetaminophen and glucuronic acid.
Oxidation: Quinone imine derivatives.
Reduction: Corresponding amines.
Wissenschaftliche Forschungsanwendungen
p-Acetamidophenyl beta-D-glucuronide sodium salt has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the evaluation of acetaminophen metabolism.
Biology: Employed in studies of drug metabolism and pharmacokinetics.
Medicine: Used in toxicology studies to assess the hepatotoxicity of acetaminophen.
Industry: Utilized in the pharmaceutical industry for quality control and validation of analytical methods.
Wirkmechanismus
The mechanism of action of p-Acetamidophenyl beta-D-glucuronide sodium salt involves its role as a metabolite of acetaminophen. It is formed in the liver through the glucuronidation of acetaminophen by the enzyme UDP-glucuronosyltransferase . This process helps in the detoxification and excretion of acetaminophen from the body . The compound is excreted in the urine, where it can be measured to assess acetaminophen metabolism .
Vergleich Mit ähnlichen Verbindungen
Acetaminophen sulfate potassium salt: Another metabolite of acetaminophen formed through sulfation.
5-Bromo-6-chloro-3-indolyl beta-D-glucuronide cyclohexylammonium salt: A glucuronide compound used in biochemical research.
7-Hydroxycoumarin beta-D-glucuronide sodium salt: A glucuronide derivative used in analytical chemistry.
Uniqueness: p-Acetamidophenyl beta-D-glucuronide sodium salt is unique due to its specific role as a major metabolite of acetaminophen. It is extensively used in studies related to acetaminophen metabolism, hepatotoxicity, and pharmacokinetics . Its formation and excretion are critical for understanding the detoxification pathways of acetaminophen in the human body .
Eigenschaften
Molekularformel |
C14H17NNaO8 |
|---|---|
Molekulargewicht |
350.28 g/mol |
InChI |
InChI=1S/C14H17NO8.Na/c1-6(16)15-7-2-4-8(5-3-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21;/h2-5,9-12,14,17-19H,1H3,(H,15,16)(H,20,21); |
InChI-Schlüssel |
PERXBABUPIAVKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



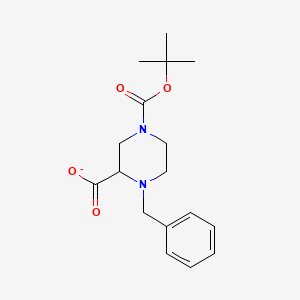
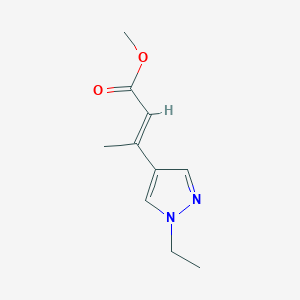
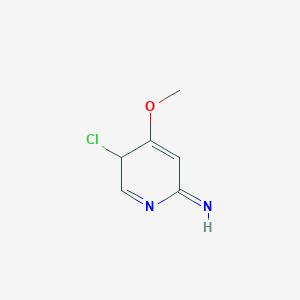
![2-Oxo-3,5,6,7,8,9-hexahydrocyclohepta[b]pyridine-3-carbonitrile](/img/structure/B12355077.png)
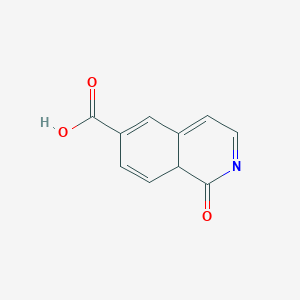
![2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-3H-benzimidazol-5-ol](/img/structure/B12355088.png)
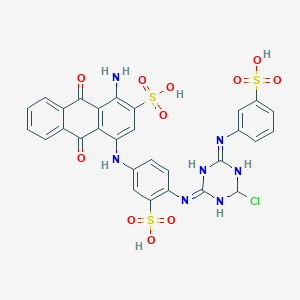
![(2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1(13),2,4,7,11-pentaen-6-ylidene]acetamide](/img/structure/B12355094.png)
![2-Oxo-6-[3-(trifluoromethyl)phenyl]piperidine-3-carbonitrile](/img/structure/B12355098.png)



